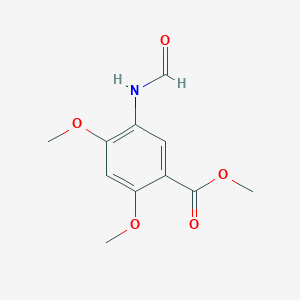
5-Bromo-4-methyl-2-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-2-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, methyl, and vinyl groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-vinylpyridine can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-vinyl-pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form 5-bromo-4-methyl-2-ethyl-pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 5-amino-4-methyl-2-vinyl-pyridine or 5-thio-4-methyl-2-vinyl-pyridine.
Oxidation: Formation of 5-bromo-4-methyl-2-vinyl-pyridine-3-carboxylic acid.
Reduction: Formation of 5-bromo-4-methyl-2-ethyl-pyridine.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-2-vinylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-2-vinylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The vinyl group can participate in conjugation reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methylpyridine
- 5-Bromo-2-methylpyridine
- 4-Methyl-2-vinylpyridine
Uniqueness
5-Bromo-4-methyl-2-vinylpyridine is unique due to the presence of both bromine and vinyl groups, which confer distinct reactivity and versatility in synthetic applications
Propiedades
Fórmula molecular |
C8H8BrN |
|---|---|
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
5-bromo-2-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |
Clave InChI |
GYISBWNGYQXZIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)

![Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)](/img/structure/B8589357.png)


![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-](/img/structure/B8589379.png)


![(R)-6-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B8589399.png)



